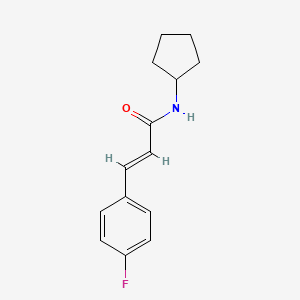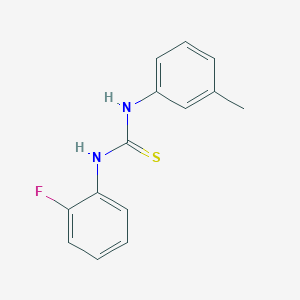
N-cyclopentyl-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(4-fluorophenyl)acrylamide, also known as CPFA, is a chemical compound that has been studied for its potential applications in scientific research. CPFA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect cellular processes. In
Applications De Recherche Scientifique
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of a type of ion channel called TRPV1, which is involved in pain perception. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which are important for learning and memory. In cancer biology, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in cells. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to bind to the TRPV1 channel and inhibit its activity, which may contribute to its analgesic effects. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on learning and memory. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to reduce the activity of TRPV1 channels and modulate the activity of glutamate receptors, which may contribute to its analgesic and cognitive effects. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of biological molecules. However, N-cyclopentyl-3-(4-fluorophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-cyclopentyl-3-(4-fluorophenyl)acrylamide may have off-target effects on other ion channels and receptors, which can complicate experimental results.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-(4-fluorophenyl)acrylamide, including the development of more selective and potent analogs, the exploration of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in pain management and cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide and its effects on different cell types and physiological systems.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(4-fluorophenyl)acrylamide involves the reaction of cyclopentylamine with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of N-cyclopentyl-3-(4-fluorophenyl)acrylamide as a white solid, which can be purified using column chromatography. The purity and yield of N-cyclopentyl-3-(4-fluorophenyl)acrylamide can be optimized by altering reaction conditions such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-8-5-11(6-9-12)7-10-14(17)16-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUJJHXCXXVJAF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)
![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)